3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride

Lipophilicity Physicochemical Properties Medicinal Chemistry

Select 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride (CAS 1220034-90-1) for its differentiated para-bromo substituent. The C–Br bond enables mild Suzuki–Miyaura diversification (60–80 °C) for parallel SAR library synthesis, superior to 4-Cl analogs requiring forcing conditions. Elevated LogP (~3.46) supports passive blood-brain barrier permeation in CNS programs, while the σ-hole of bromine provides tunable halogen bonding for fragment-based lead optimization. The HCl salt ensures enhanced stability and aqueous solubility versus the free base. Industrial-scale feasibility is confirmed by granted process patents (US20110224444A1, EP1947083A1), making this a lower-risk procurement choice for programs scaling from medicinal chemistry to preclinical toxicology.

Molecular Formula C11H15BrClNO
Molecular Weight 292.6 g/mol
CAS No. 1220034-90-1
Cat. No. B1525268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride
CAS1220034-90-1
Molecular FormulaC11H15BrClNO
Molecular Weight292.6 g/mol
Structural Identifiers
SMILESC1CNCC1OCC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H
InChIKeyKKABXYFEUVVPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromobenzyl)oxy]pyrrolidine Hydrochloride (CAS 1220034-90-1): Core Building Block & Halogenated Intermediate Overview for Medicinal Chemistry Procurement


3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride (CAS 1220034-90-1) is a 3‑benzyloxypyrrolidine building block featuring a para‑bromine substituent on the phenyl ring . It belongs to a class of 3‑aralkyloxypyrrolidine derivatives widely employed as key intermediates in pharmaceutical synthesis, particularly for constructing bioactive molecules targeting CNS receptors and enzymes [1]. The compound exists as a hydrochloride salt (molecular formula C₁₁H₁₅BrClNO, molecular weight 292.6 g/mol), which enhances its handling stability and water solubility relative to the free base .

Why Generic 3‑Benzyloxypyrrolidine Analogs Cannot Simply Substitute for 3-[(4-Bromobenzyl)oxy]pyrrolidine Hydrochloride in Research and Development


Although 3‑benzyloxypyrrolidine scaffolds share a common core, the para‑bromine substituent introduces differentiated physicochemical and reactivity attributes that are not replicated by the unsubstituted phenyl, 4‑chloro, or 4‑fluoro analogs [1][2]. The bromine atom substantially elevates lipophilicity (LogP), alters topological polar surface area (TPSA), and provides a heavy‑atom handle for halogen‑bonding interactions and transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that are inaccessible or less efficient with lighter halogens [2]. These molecular distinctions directly influence pharmacokinetic profiles, target binding modes, and downstream synthetic diversification pathways, making indiscriminate analog substitution a consequential decision in medicinal chemistry programs .

Quantitative Differentiator Evidence for 3-[(4-Bromobenzyl)oxy]pyrrolidine Hydrochloride Relative to Closest Halogen and Parent Analogs


Lipophilicity Advantage: LogP of 3-[(4-Bromobenzyl)oxy]pyrrolidine HCl vs. 4-Fluoro and Unsubstituted Benzyloxy Analogs

The 4‑bromo substitution imparts significantly higher lipophilicity compared to the 4‑fluoro and unsubstituted parent analogs. The predicted LogP of 3-[(4-bromobenzyl)oxy]pyrrolidine hydrochloride is 3.46 [1], while the free base 3-(benzyloxy)pyrrolidine (unsubstituted) exhibits a predicted LogP of approximately 1.43–2.1 . This difference translates into a substantially higher membrane permeability potential for the brominated derivative. No comparably high LogP data are available from authoritative databases for the 4‑chloro analog; therefore, direct quantitative comparison against the chloro derivative cannot be made at this time.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation of the Hydrochloride Salt vs. Free‑Base Analogs

The hydrochloride salt form of the bromobenzyl derivative delivers a molecular weight of 292.6 g/mol and a TPSA of 21.26 Ų, as cataloged by authoritative databases [1]. In contrast, the free‑base 3-(benzyloxy)pyrrolidine has a molecular weight of 177.24 g/mol and a TPSA of 21.26 Ų, while the 4‑fluoro analog hydrochloride has a molecular weight of 231.69 g/mol and a TPSA of 21.3 Ų [2]. The heavier bromine atom contributes an additional mass of approximately 60–115 Da relative to the 4‑fluoro and unsubstituted congeners without altering the polar surface area. This property profile is valuable for mass‑spectrometric detection and chromatographic separation optimization in complex reaction mixtures.

Molecular Properties Drug‑likeness Salt Selection

Halogen Bond Donor Capability: C–Br σ‑Hole Potential Enables Non‑Canonical Interactions Unavailable to 4‑Fluoro and 4‑Chloro Analogs

The para‑bromine substituent possesses a pronounced σ‑hole that enables halogen‑bond donor interactions with Lewis bases (e.g., carbonyl oxygens, thioethers, aromatic π‑systems). The computed molecular electrostatic potential maximum (Vₛ,ₘₐₓ) of a C–Br σ‑hole is approximately +20 to +25 kcal/mol, which is significantly larger than that of C–Cl (+10 to +15 kcal/mol) and C–F (negligible) [1]. This physicochemical feature provides 3-[(4‑bromobenzyl)oxy]pyrrolidine hydrochloride with a molecular recognition capability that the 4‑fluoro and 4‑chloro analogs cannot replicate, potentially enhancing binding affinity and selectivity for protein targets with complementary Lewis‑base residues [2].

Halogen Bonding Structure‑Based Design Molecular Recognition

Synthetic Diversification Gateway: Enhanced Reactivity in Suzuki–Miyaura and Buchwald–Hartwig Cross‑Couplings Relative to 4‑Chloro and 4‑Fluoro Analogs

The C–Br bond of 3-[(4‑bromobenzyl)oxy]pyrrolidine hydrochloride serves as a superior oxidative addition substrate for Pd(0) catalysts compared to C–Cl and C–F bonds, enabling milder reaction conditions, higher conversion rates, and broader substrate scope in Suzuki–Miyaura and Buchwald–Hartwig coupling manifolds. Typical reaction temperatures for aryl bromide Suzuki coupling range from 60–80 °C, while aryl chlorides often require 90–110 °C and specialized ligands, and aryl fluorides are largely unreactive under standard coupling conditions [1][2]. This reactivity gradient positions the bromo derivative as the preferred intermediate for parallel library synthesis and late‑stage diversification in drug discovery.

Cross‑Coupling Late‑Stage Functionalization Parallel Synthesis

Biological Activity Modulation via Halogen‑Dependent Lipophilicity: Class‑Level Evidence from Pyrrolidine‑Based Cholinesterase Inhibitor SAR

Within the class of proline‑based carbamate cholinesterase inhibitors, the 4‑bromophenyl carbamate derivative demonstrated measurable butyrylcholinesterase (BChE) inhibitory activity, whereas the 2‑chlorophenyl analog exhibited preferential acetylcholinesterase (AChE) inhibition (IC₅₀ = 46.35 µM) [1]. Although these data are from carbamate‑linked pyrrolidines rather than the ether‑linked target compound, they illustrate the principle that para‑bromophenyl substitution confers distinct biological target engagement profiles compared to chloro‑substituted regioisomers and halogen positional variants within the same pyrrolidine chemical space. No direct head‑to‑head enzymatic data for 3‑[(4‑bromobenzyl)oxy]pyrrolidine hydrochloride itself are available in the public domain at this time.

Structure‑Activity Relationship Cholinesterase Inhibition CNS Drug Design

Process‑Scale Synthesis Feasibility: Inclusion in 3‑Aralkyloxypyrrolidine Patent Space Confirms Industrial Relevance

The compound falls within the scope of patented processes for producing 3‑aralkyloxypyrrolidine derivatives of high purity on an industrial scale, as described in US20110224444A1 and EP1947083A1 [1][2]. These patents address key process parameters including base selection, solvent optimization, and purification protocols that yield the hydrochloride salt form with enhanced crystallinity and storage stability relative to the free‑base analogs. The explicit inclusion of brominated benzyl ethers in the claims confirms that the 4‑bromo derivative has been evaluated and deemed industrially viable alongside its chloro and fluoro counterparts, mitigating procurement risk for scale‑up programs.

Process Chemistry Scalable Synthesis Pharmaceutical Intermediate

Optimal Research and Industrial Application Scenarios for 3-[(4-Bromobenzyl)oxy]pyrrolidine Hydrochloride Based on Quantitative Differentiator Evidence


CNS Drug Discovery Programs Requiring Enhanced Blood‑Brain Barrier Penetration

The elevated LogP of 3.46 relative to the unsubstituted benzyloxy analog (LogP ≈1.4–2.1) supports preferential selection in CNS‑targeted medicinal chemistry projects where passive blood‑brain barrier permeation is a critical design requirement [1]. The bromine atom provides a dual advantage: increased lipophilicity for membrane transit and a synthetic handle for late‑stage diversification without sacrificing CNS multiparameter optimization (MPO) scores.

Parallel Library Synthesis Leveraging the C–Br Cross‑Coupling Handle

The superior oxidative addition reactivity of the C–Br bond under mild Suzuki–Miyaura conditions (60–80 °C) enables efficient parallel library construction with diverse boronic acid/ester partners [1]. This positions the 4‑bromo building block as the optimal choice for high‑throughput SAR exploration, where the 4‑chloro analog would demand more forcing conditions and specialized catalytic systems, increasing both cycle time and failure rates.

Structure‑Based Design Exploiting Halogen‑Bond Donor Interactions

The σ‑hole of the C–Br bond (Vₛ,ₘₐₓ ≈20–25 kcal/mol) provides a tunable, directional non‑covalent interaction with protein backbone carbonyls and side‑chain Lewis bases, a molecular recognition feature that the 4‑fluoro and 4‑chloro analogs cannot match [1]. Procurement of the bromo derivative is indicated for fragment‑based and structure‑guided lead optimization campaigns targeting shallow binding pockets where halogen bonding has been computationally or crystallographically predicted.

Industrial‑Scale Intermediate with Validated Process Patent Coverage

The explicit inclusion of 4‑bromobenzyloxypyrrolidine derivatives in granted process patents (US20110224444A1, EP1947083A1) confirms industrial‑scale synthesis feasibility and established purification protocols for the hydrochloride salt form [1]. This makes the compound a lower‑risk procurement choice for development programs transitioning from milligram‑scale medicinal chemistry to kilogram‑scale preclinical toxicology and formulation studies.

Quote Request

Request a Quote for 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.